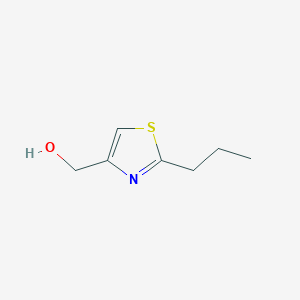
(2-Propylthiazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Propylthiazol-4-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of (2-Propylthiazol-4-yl)methanol is not fully understood. However, it has been reported to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is important for cognitive function. Moreover, (2-Propylthiazol-4-yl)methanol has been reported to have antioxidant properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (2-Propylthiazol-4-yl)methanol has various biochemical and physiological effects. It has been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Moreover, it has been reported to have antibacterial and antifungal properties, which may be attributed to its ability to disrupt the cell membrane of microorganisms. Additionally, (2-Propylthiazol-4-yl)methanol has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Propylthiazol-4-yl)methanol has several advantages for lab experiments. It is relatively easy to synthesize using different methods, and its purity can be easily determined using various analytical techniques. Moreover, it has been extensively studied in vitro and in vivo, which makes it a useful tool for investigating the mechanisms of neurodegenerative diseases and other disorders. However, (2-Propylthiazol-4-yl)methanol has some limitations for lab experiments. It has poor solubility in water, which may limit its bioavailability and efficacy. Moreover, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on (2-Propylthiazol-4-yl)methanol. One direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases and other disorders. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, the synthesis of (2-Propylthiazol-4-yl)methanol derivatives with improved solubility and efficacy is an area of interest. Furthermore, the development of metal complexes using (2-Propylthiazol-4-yl)methanol as a ligand may have potential applications in catalysis and material science.
Conclusion:
In conclusion, (2-Propylthiazol-4-yl)methanol is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. Moreover, it has been used as a potential therapeutic agent for the treatment of neurodegenerative diseases and other disorders, as well as an antibacterial and antifungal agent. However, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Aplicaciones Científicas De Investigación
(2-Propylthiazol-4-yl)methanol has been used in scientific research for various applications. It has been studied as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied as an antibacterial and antifungal agent, as well as a potential anti-cancer agent. Moreover, (2-Propylthiazol-4-yl)methanol has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propiedades
Número CAS |
166591-38-4 |
|---|---|
Nombre del producto |
(2-Propylthiazol-4-yl)methanol |
Fórmula molecular |
C7H11NOS |
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
(2-propyl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C7H11NOS/c1-2-3-7-8-6(4-9)5-10-7/h5,9H,2-4H2,1H3 |
Clave InChI |
RPPOJEFDGPQTCV-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=CS1)CO |
SMILES canónico |
CCCC1=NC(=CS1)CO |
Sinónimos |
4-Thiazolemethanol, 2-propyl- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

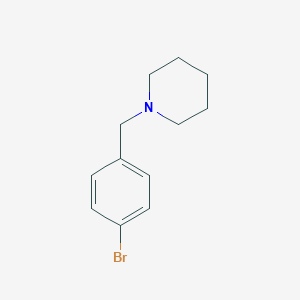


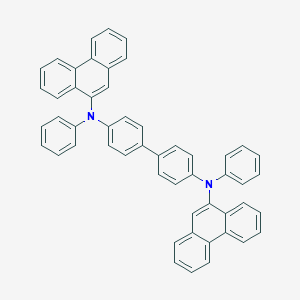
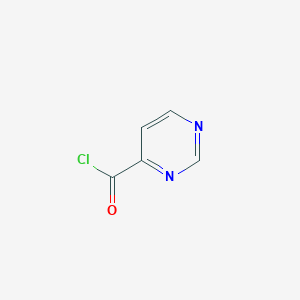
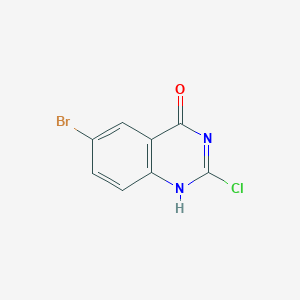
![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)
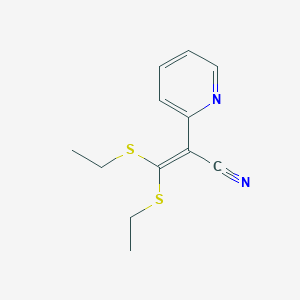
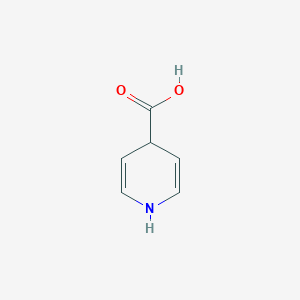
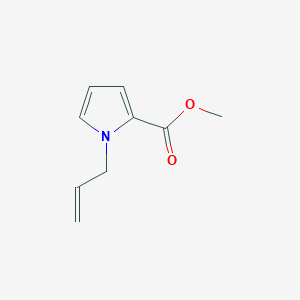
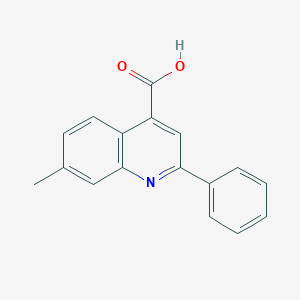
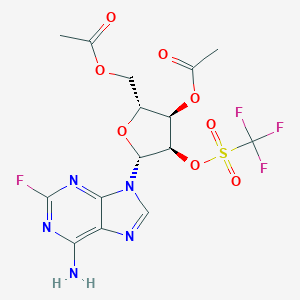
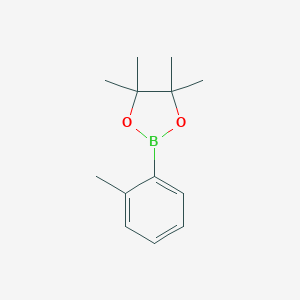
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)